molecular formula C12H13BrN2O3S2 B2779873 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide CAS No. 620590-30-9

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide

Cat. No.: B2779873
CAS No.: 620590-30-9
M. Wt: 377.27
InChI Key: SBGJTNORRXFPGQ-UHFFFAOYSA-N
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Description

4-Bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide is a thiourea derivative characterized by a 4-bromobenzamide core linked to a 1,1-dioxothiolan-3-yl substituent via a carbamothioyl group. The dioxothiolan moiety (a sulfone-containing tetrahydrothiophene ring) introduces steric and electronic effects that distinguish it from simpler alkyl- or aryl-substituted analogs.

Properties

IUPAC Name

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S2/c13-9-3-1-8(2-4-9)11(16)15-12(19)14-10-5-6-20(17,18)7-10/h1-4,10H,5-7H2,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJTNORRXFPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key differentiator is the 1,1-dioxothiolan-3-yl group, which contrasts with substituents in structurally related benzamide derivatives:

Compound Substituent Key Structural Features Reference
4-Bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide 1,1-Dioxothiolan-3-yl Sulfone group enhances polarity; planar carbamothioyl linkage facilitates resonance effects
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide Di-n-propyl Flexible alkyl chains induce conformational variability in crystal packing
4-Bromo-N-(2-hydroxyphenyl)benzamide 2-Hydroxyphenyl Intramolecular H-bonding stabilizes planar amide; dihedral angle = 73.97° between rings
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-Dimethoxyphenyl Methoxy groups enhance FGFR1 inhibitory activity via π-π stacking interactions
  • Resonance Effects : The carbamothioyl group in all derivatives exhibits resonance stabilization, evidenced by short C–N bond lengths (~1.35–1.40 Å) .
  • Crystal Packing : The dioxothiolan derivative’s sulfone group may promote stronger intermolecular interactions (e.g., dipole-dipole) compared to alkyl-substituted analogs, which rely on van der Waals forces .

Thermal and Solubility Properties

  • Thermal Stability : Metal complexes of alkyl-substituted derivatives decompose at ~250–300°C, while the dioxothiolan analog’s sulfone group may increase thermal stability .
  • Solubility : The polar dioxothiolan group likely improves aqueous solubility compared to hydrophobic alkyl or aryl substituents, making it more suitable for pharmaceutical formulations .

Biological Activity

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzamide structure linked to a dioxothiolan moiety through a carbamothioyl group. This unique structure may contribute to its biological properties, particularly in targeting specific biological pathways.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : It might influence key signaling pathways that regulate cellular responses to stress and growth factors.

Biological Activity Data

Research on the biological activity of this compound is still emerging. However, several studies have highlighted its potential effects:

Antiviral Activity

A study investigating benzamide derivatives found that certain compounds within this class exhibited significant antiviral activity against filoviruses like Ebola and Marburg viruses. Although specific data on this compound was not detailed, it is reasonable to hypothesize similar potential based on structural similarities with other active compounds in the series .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial findings suggest that while some derivatives exhibit promising antiviral activity, they also show varying levels of cytotoxicity across different cell lines. This necessitates further optimization to enhance selectivity for viral targets over human cells.

Case Study 1: Antiviral Screening

In a recent screening of various benzamide derivatives against Ebola virus pseudoviruses, compounds structurally related to this compound demonstrated EC50 values ranging from 2.34 μM to 9.86 μM. These findings indicate a moderate potency that could be improved with further structural modifications .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the benzamide scaffold significantly influence antiviral potency. For instance, introducing lipophilic groups enhanced activity against viral entry mechanisms. Such insights could guide future synthesis efforts for this compound analogs .

Comparative Activity Table

Compound NameEC50 (μM)Cytotoxicity (CC50 μM)Selectivity Index (SI)
This compoundTBDTBDTBD
Benzamide Derivative A2.345021.37
Benzamide Derivative B9.8610010.13

Note: TBD = To Be Determined; data are illustrative based on related compounds.

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